Benzothiophene-3-boronic acid
Overview
Description
Benzothiophene-3-boronic acid is a compound that features a benzothiophene core with a boronic acid functional group. This structure is significant in various chemical reactions and has been studied for its potential in pharmaceutical applications, particularly as an inhibitor of metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .
Syn
Scientific Research Applications
Synthesis of Chiral Benzothiophenes : A study by Sang, Noble, and Aggarwal (2021) in "Angewandte Chemie" describes a method for synthesizing enantioenriched 2,3-disubstituted benzothiophenes, using a transition-metal-free C2-alkylation process with boronic esters. This method is significant for generating intermediate arylboronate complexes and is applicable in the creation of primary, secondary, and tertiary alkyl boronic esters and aryl boronic esters coupled with C3-substituted benzothiophenes (Sang, Noble, & Aggarwal, 2021).
Metal-Free Photoinduced Borylation of Haloarenes : Mfuh et al. (2017) in "Nature Protocols" outline a metal- and additive-free method for converting haloarenes directly to boronic acids and esters. This photoinduced borylation does not require expensive metal catalysts and produces boronic acids and esters with very low levels of transition metal contamination, important in synthetic organic chemistry, molecular sensors, and drug discovery (Mfuh et al., 2017).
Lewis Acidity Enhancement in Boronic Acids : Miyasaka, Kobayashi, and Kawashima (2009) in "Tetrahedron Letters" synthesized triarylboranes with thiophene, dimethylthiophene, or benzothiophene units, noting their strong Lewis acidities. This research contributes to the understanding of sulfur-containing heteroaromatics in boronic acids, with implications for stability and absorption properties (Miyasaka, Kobayashi, & Kawashima, 2009).
Boronic Acid as Inhibitor of Metallo-β-Lactamases : Krivitskaya and Khrenova (2021) in "Molecules" discussed boronic acids as potential inhibitors of metallo-β-lactamases, forming covalent adducts with catalytic hydroxide anions in the enzymatic active site. This study particularly focuses on boronic acid compounds with benzo[b]thiophene core, relevant for antibiotic resistance challenges (Krivitskaya & Khrenova, 2021).
C3 Alkylation and Arylation of Benzothiophenes : Shrives et al. (2017) in "Nature Communications" developed a method for C3-functionalizing benzothiophenes using benzothiophene S-oxides. This approach, which does not require directing groups or metal catalysts, is important for the construction of molecules relevant to societal challenges, including medical applications (Shrives et al., 2017).
Safety And Hazards
Future Directions
Benzothiophene-3-boronic acid and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of dibenzothiophene S-oxides, which are of interest in the fields of pharmaceutical sciences, materials chemistry, and chemical biology . Furthermore, boronic acids are increasingly being used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
properties
IUPAC Name |
1-benzothiophen-3-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVANIYYVZZLQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380004 | |
Record name | Benzothiophene-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiophene-3-boronic acid | |
CAS RN |
113893-08-6 | |
Record name | Benzothiophene-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzothiophen-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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